REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH:7](O)C)(=[O:4])[CH:2]=[CH2:3].CC1C(N=C=O)=CC([N:17]=C=O)=CC=1>>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[NH2:17][C:1]([O:5][CH2:6][CH3:7])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(C)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC(=CC1)N=C=O)N=C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
TEMPERATURE
|
Details
|
to heat generation
|
Type
|
CUSTOM
|
Details
|
the disappearance of absorption of NCO by infrared absorption spectrum
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O.NC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |